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Cat. No.: B1176687 Get Quote

A Comparative Guide to the Stability of Pistacia vera (Pistachio) Oil from Different Cultivars

Introduction
Pistacia vera L., the pistachio nut, is a globally significant crop, valued for its unique flavor and

nutritional profile. The oil extracted from pistachio nuts is rich in unsaturated fatty acids,

antioxidants, and other bioactive compounds, making it a valuable commodity in the food,

pharmaceutical, and cosmetic industries. The stability of pistachio oil, particularly its resistance

to oxidation, is a critical quality parameter that influences its shelf life and commercial value.

This guide provides a comparative evaluation of the stability of pistachio oil derived from

various cultivars, supported by experimental data from multiple studies. The information is

intended for researchers, scientists, and drug development professionals.

The oxidative stability of vegetable oils is influenced by several factors, including the fatty acid

composition, with a higher ratio of monounsaturated to polyunsaturated fatty acids generally

indicating greater stability. Additionally, the presence of natural antioxidants, such as

tocopherols and phenolic compounds, plays a crucial role in protecting the oil from

degradation. Key parameters used to assess oil stability include the peroxide value (PV), free

fatty acid (FFA) content, and the oxidative stability index (OSI).
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The oil content and fatty acid profile are fundamental characteristics that vary among pistachio

cultivars, significantly impacting their oxidative stability. A higher concentration of oleic acid (a

monounsaturated fatty acid) and a lower concentration of linoleic acid (a polyunsaturated fatty

acid) are generally associated with enhanced stability.

Table 1: Oil Content and Fatty Acid Composition of Pistacia vera Oil from Different Cultivars (%)

Cultivar Origin
Oil
Content
(%)

Palmitic
Acid
(C16:0)

Stearic
Acid
(C18:0)

Oleic
Acid
(C18:1)

Linoleic
Acid
(C18:2)

Referen
ce

Ohadi Turkey - 8.34 1.25
70.24-

74.76

11.56-

16.54
[1]

Siirt Turkey
52.15 -

59.26
7.98 2.05

70.24-

74.76

11.56-

16.54
[1]

Halebi Turkey - 8.68 3.32
70.24-

74.76

11.56-

16.54
[1]

Uzun Turkey - 8.52 2.60
70.24-

74.76

11.56-

16.54
[1]

Kirmizi Turkey - - - 70.47 17.72 [2]

Bronte Italy - - - 72.2 13.4 [3][4]

Aegina Greece
60.8 -

61.7

12.2 -

13.8
- - - [5]

Kerman Argentina - - -
53.5 -

55.3

29.0 -

31.4
[6]

Note: Fatty acid composition ranges can vary based on cultivation conditions and analytical

methods.

Oxidative Stability Parameters
The resistance of pistachio oil to oxidation is a critical determinant of its quality and shelf-life.

This is assessed through various chemical tests that measure the extent of primary and
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secondary oxidation products.

Table 2: Oxidative Stability Parameters of Pistacia vera Oil from Different Cultivars

Cultivar/
Origin

Peroxide
Value
(meq
O₂/kg)

Free
Fatty
Acids (%)

Oxidative
Stability
Index
(OSI)
(hours at
120°C)

Total
Phenolic
Content
(mg
GAE/g)

Tocopher
ol
Content
(µg/g)

Referenc
e

East

Azarbaijan,

Iran

(various)

0.19 - 1.0 0.03 - 0.3

12.4 - 17.0

(at

unspecified

temp.)

- 125 - 258 [7]

Italian 1.3 0.6 - - - [8]

Turkish 0.7 0.4 - - - [8]

Larnaka - - - 4.507 - [9][10]

Kastel - - - 1.359 - [9][10]

Argentinian

(Kerman)
- - - 11.4 (NPF) 896 - 916 [6]

NPF: Natural Pistachio Flour extract. Data for oil may vary.

Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of oil stability.

The following sections outline the standard experimental protocols for the key analyses

mentioned in this guide.

Oil Extraction
Pistachio oil is typically extracted from ground kernels using a Soxhlet apparatus with n-hexane

as the solvent. The solvent is subsequently removed under reduced pressure using a rotary

evaporator. For cold-pressed oil, a mechanical screw press is employed.
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Fatty Acid Composition Analysis
The fatty acid profile of the oil is determined by gas chromatography (GC) after converting the

fatty acids into their methyl esters (FAMEs).

Saponification and Methylation: The oil sample is saponified with a methanolic potassium

hydroxide solution. The resulting fatty acid salts are then methylated using a reagent such as

boron trifluoride in methanol.

GC Analysis: The FAMEs are separated and quantified using a gas chromatograph equipped

with a flame ionization detector (FID) and a capillary column (e.g., HP-5MS). The carrier gas

is typically helium. The injector and detector temperatures are maintained at appropriate

levels (e.g., 250°C). The oven temperature is programmed to increase gradually to achieve

optimal separation of the FAMEs.

Identification and Quantification: Fatty acids are identified by comparing their retention times

with those of known standards. The percentage of each fatty acid is calculated from the peak

areas in the chromatogram.[5][11]

Determination of Peroxide Value (PV)
The peroxide value, which measures the concentration of primary oxidation products, is

determined by iodometric titration according to standard methods such as AOAC Official

Method 965.33.[12]

A known weight of the oil sample is dissolved in a mixture of acetic acid and a suitable

organic solvent (e.g., chloroform or isooctane).[13][14]

A saturated solution of potassium iodide is added. The peroxides in the oil oxidize the iodide

to iodine.

The liberated iodine is then titrated with a standardized sodium thiosulfate solution using a

starch indicator. The endpoint is the disappearance of the blue color.[13]

The peroxide value is expressed in milliequivalents of active oxygen per kilogram of oil (meq

O₂/kg).[13]
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Determination of Free Fatty Acids (FFA)
The free fatty acid content, an indicator of hydrolytic rancidity, is determined by titration with a

standard alkaline solution, following methods like AOAC Official Method 940.28.[15][16]

A known weight of the oil sample is dissolved in a neutralized solvent, typically hot ethanol or

an ethanol-ether mixture, containing a phenolphthalein indicator.[17]

The solution is titrated with a standardized sodium hydroxide solution until a permanent pink

color is observed.[16]

The FFA content is usually expressed as the percentage of oleic acid.[16]

Oxidative Stability Index (OSI) by Rancimat Method
The Rancimat method is an accelerated oxidation test that determines the induction period of

an oil, providing a measure of its resistance to oxidation.[18][19]

A sample of the oil is placed in a reaction vessel and heated to a specific temperature (e.g.,

120°C).[20]

A continuous stream of purified air is passed through the oil sample, accelerating the

oxidation process.[20]

The volatile oxidation products formed are carried by the air stream into a measuring vessel

containing deionized water.[18]

The conductivity of the water is continuously measured. A sharp increase in conductivity

indicates the end of the induction period, as volatile acids are formed and dissolve in the

water.[18]

The time taken to reach this point is the Oxidative Stability Index (OSI).[19]

Determination of Total Phenolic Content (TPC)
The total phenolic content, which contributes to the antioxidant capacity of the oil, is

determined spectrophotometrically using the Folin-Ciocalteu reagent.[21]
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Phenolic compounds are extracted from the oil using a suitable solvent, typically methanol.

The extract is mixed with the Folin-Ciocalteu reagent, followed by the addition of a sodium

carbonate solution to create an alkaline environment.

After a specific incubation period, the absorbance of the resulting blue-colored solution is

measured at a specific wavelength (e.g., 760 nm).[22]

The total phenolic content is calculated from a standard curve prepared using gallic acid and

is expressed as milligrams of gallic acid equivalents per gram of oil (mg GAE/g).[23]

Experimental Workflow Diagram
The following diagram illustrates the general workflow for the comparative evaluation of

pistachio oil stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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